molecular formula C12H18ClN3O2S B2596317 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride CAS No. 2305251-82-3

2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride

Cat. No. B2596317
M. Wt: 303.81
InChI Key: IXPYDOLWBAWAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O2S and its molecular weight is 303.81. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiophene-3-carboxamide, which share structural similarities with 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; hydrochloride, have demonstrated antibacterial and antifungal activities. These compounds, including biologically active thiophene-3-carboxamide derivatives, exhibit antimicrobial properties due to their structure, which includes a m-toluidine or p-toluidine ring coplanar with the thiophene ring, contributing to their biological efficacy (Vasu et al., 2005).

Synthesis and Analysis of Azomethine Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied for their pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are significant for medical chemistry and pharmaceutical science due to their potential in drug development. Optimization of synthesis methods and analytical techniques like HPLC has been conducted to identify compounds with desirable pharmacological properties (Chiriapkin, Kodonidi, & Larsky, 2021).

Novel Tandem Transformations in Synthesis

The study of novel transformations of amino and carbonyl/nitrile groups in thiophenes, including 2-amino-thiophene-3-carboxamides, has opened new pathways for synthesizing thienopyrimidine derivatives. These transformations provide insights into the development of new synthetic methodologies for constructing biologically active compounds with potential applications in pharmaceuticals (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines derived from compounds structurally related to 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; hydrochloride have been shown to possess molluscicidal properties. These compounds are significant for controlling the population of snails that serve as intermediate hosts for schistosomiasis, highlighting their potential in public health applications (El-bayouki & Basyouni, 1988).

properties

IUPAC Name

2-[(2-aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c1-6-2-3-7-8(4-6)18-12(10(7)11(14)17)15-9(16)5-13;/h6H,2-5,13H2,1H3,(H2,14,17)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPYDOLWBAWAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138989865

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